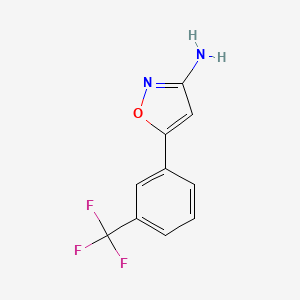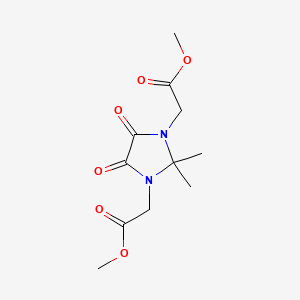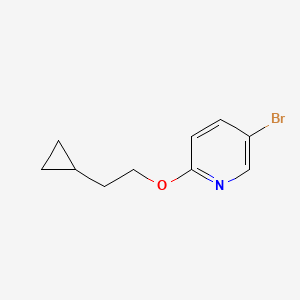![molecular formula C12H22N2O5 B8557043 tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate](/img/structure/B8557043.png)
tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate
概述
描述
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with t-butyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general synthetic route can be summarized as follows:
Starting Materials: Morpholine, t-butyl chloroformate, methoxy(methyl)amine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Morpholine is first reacted with t-butyl chloroformate to form the intermediate t-butyl morpholine-4-carboxylate. This intermediate is then treated with methoxy(methyl)amine to yield the final product, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its morpholine ring is known to interact with biological macromolecules, providing insights into biochemical pathways.
Medicine
In medicine, ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of ®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s morpholine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A related compound with a similar t-butyl carbamate group.
tert-Butyl-N-methylcarbamate: Another compound with a t-butyl and methylcarbamate group.
N-Boc-hydroxylamine: A compound with a similar Boc-protected amine group.
Uniqueness
®-t-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate is unique due to its combination of a morpholine ring and a methoxy(methyl)carbamoyl group This structural feature imparts specific reactivity and binding properties, distinguishing it from other similar compounds
属性
分子式 |
C12H22N2O5 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI 键 |
KLTDXKJVANISAN-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)N(C)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
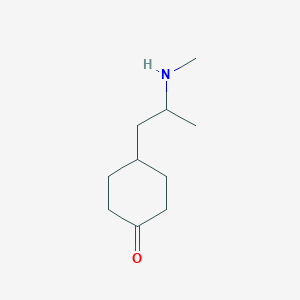
![7-Phenyl-3-(P-tolyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8556975.png)
![4-[2-(1-Methyl-piperidin-4-yl)-thiazol-4-yl]-benzoic acid](/img/structure/B8556981.png)

![1-[2-Methyl-2-(4-nitro-imidazol-1-yl)-propyl]-piperidine](/img/structure/B8556989.png)
![1-Benzyl 6-(tert-butyl) 1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8556995.png)
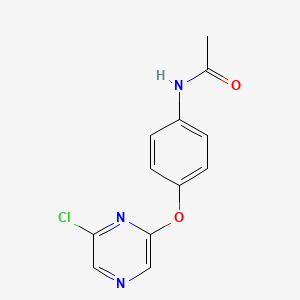
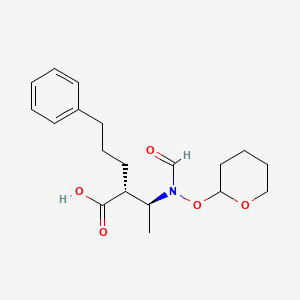
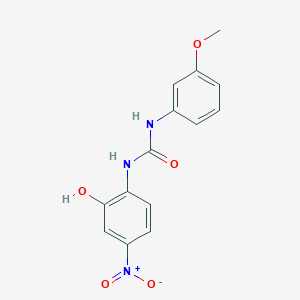
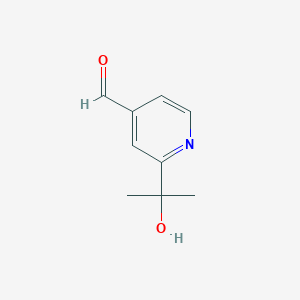
![2-[4-Chloro-2-(chloromethyl)phenoxy]-1-{(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl}ethan-1-one](/img/structure/B8557065.png)
